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Compound of Interest

Compound Name:
4-(4-Ethoxyphenyl)-4-oxobutanoic

acid

Cat. No.: B1582563 Get Quote

An In-Depth Technical Guide to 4-(4-ethoxyphenyl)-4-oxobutanoic Acid: Synthesis,

Characterization, and Applications

Introduction
4-(4-ethoxyphenyl)-4-oxobutanoic acid is a dicarbonyl compound belonging to the family of

aromatic keto-acids. Possessing both a ketone and a carboxylic acid functional group, this

molecule serves as a versatile intermediate in organic synthesis. Its structure, featuring a para-

substituted ethoxybenzene ring, provides a scaffold that can be elaborated into more complex

molecular architectures. This guide provides a comprehensive overview of its chemical identity,

a detailed protocol for its synthesis via Friedel-Crafts acylation, its key physicochemical

properties, and its potential applications for professionals in chemical research and drug

development.

Compound Identification and Physicochemical
Properties
Accurate identification is paramount in chemical research. The following table summarizes the

key identifiers for 4-(4-ethoxyphenyl)-4-oxobutanoic acid.

Table 1: Chemical Identifiers for 4-(4-ethoxyphenyl)-4-oxobutanoic acid
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Identifier Value Source

IUPAC Name
4-(4-ethoxyphenyl)-4-

oxobutanoic acid
N/A

InChIKey
HXMFVOXVXQBEEJ-

UHFFFAOYSA-N
[1]

InChI

InChI=1S/C12H14O4/c1-2-16-

10-5-3-9(4-6-10)11(13)7-8-

12(14)15/h3-6H,2,7-8H2,1H3,

(H,14,15)

[1]

SMILES
CCOC1=CC=C(C=C1)C(=O)C

CC(=O)O
[1]

CAS Number 53623-37-3 [2][3]

Molecular Formula C12H14O4 [1][2]

Synonyms
3-(4-Ethoxybenzoyl)propionic

acid
[2]

The physicochemical properties of a compound dictate its handling, reactivity, and potential

applications.

Table 2: Physicochemical Properties of 4-(4-ethoxyphenyl)-4-oxobutanoic acid

Property Value Source

Molecular Weight 222.243 g/mol [3]

Monoisotopic Mass 222.0892 Da [1]

Physical State Solid [2]

Melting Point 136 - 138 °C [2]

Predicted XlogP 1.7 [1]

Synthesis via Friedel-Crafts Acylation
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The most direct and common method for preparing 4-(4-aryl)-4-oxobutanoic acids is the

Friedel–Crafts acylation of an activated aromatic ring with succinic anhydride.[4] In the case of

4-(4-ethoxyphenyl)-4-oxobutanoic acid, this involves the reaction of phenetole

(ethoxybenzene) with succinic anhydride, catalyzed by a Lewis acid such as aluminum chloride

(AlCl₃).

Mechanism and Rationale
The reaction proceeds via an electrophilic aromatic substitution mechanism. The Lewis acid

catalyst (AlCl₃) coordinates to one of the carbonyl oxygens of succinic anhydride, polarizing it

and forming a highly reactive acylium ion electrophile. The electron-rich ethoxybenzene ring

then acts as a nucleophile, attacking the acylium ion. The ethoxy group is an ortho-, para-

director; however, the para-product is favored due to reduced steric hindrance, resulting in high

regioselectivity. A subsequent aqueous workup hydrolyzes the aluminum salts and protonates

the carboxylate to yield the final carboxylic acid product.

Experimental Protocol
Materials: Phenetole (ethoxybenzene), succinic anhydride, anhydrous aluminum chloride

(AlCl₃), dichloromethane (DCM) or a similar inert solvent like dichlorobenzene, hydrochloric

acid (HCl), deionized water, ice.[5]

Procedure:

Reaction Setup: A three-necked, round-bottom flask equipped with a magnetic stirrer, a

dropping funnel, and a reflux condenser (with a gas outlet to a trap) is charged with

anhydrous AlCl₃ and dry DCM under an inert atmosphere (e.g., nitrogen or argon).

Reagent Addition: A solution of succinic anhydride in DCM is added dropwise to the stirred

suspension of AlCl₃. The mixture is stirred for 15-20 minutes to allow for the formation of

the catalyst-anhydride complex.

Electrophilic Attack: Phenetole is added dropwise to the reaction mixture at a controlled

temperature (typically 0-5 °C) to manage the exothermic reaction. After the addition is

complete, the mixture is allowed to warm to room temperature and stirred for several

hours until the reaction is complete (monitored by TLC).
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Workup and Quenching: The reaction mixture is slowly poured onto a mixture of crushed

ice and concentrated HCl. This step hydrolyzes the aluminum complexes and quenches

the reaction.

Isolation: The organic layer is separated. The aqueous layer is extracted with additional

DCM. The combined organic layers are washed with brine, dried over anhydrous sodium

sulfate, and filtered.

Purification: The solvent is removed under reduced pressure to yield the crude product.

Recrystallization from a suitable solvent system (e.g., ethanol/water) affords the purified 4-
(4-ethoxyphenyl)-4-oxobutanoic acid as a solid.

Synthesis Workflow Diagram
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Caption: Friedel-Crafts synthesis workflow for 4-(4-ethoxyphenyl)-4-oxobutanoic acid.
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Potential Applications in Research and Drug
Development
While specific, high-profile applications of 4-(4-ethoxyphenyl)-4-oxobutanoic acid are not

extensively documented in mainstream literature, its structure makes it a valuable intermediate

for several synthetic pathways. Its bifunctional nature (ketone and carboxylic acid) allows for

orthogonal chemical modifications.

Intermediate for Heterocyclic Synthesis: The 1,4-dicarbonyl relationship between the ketone

and the carboxylic acid makes it an ideal precursor for synthesizing five- and six-membered

heterocyclic rings (e.g., pyridazinones, furans, pyrroles), which are common motifs in

pharmacologically active compounds.

Scaffold for Medicinal Chemistry: The ethoxyphenyl group can be a key pharmacophoric

element. The keto-acid backbone allows for the attachment of various side chains and

functional groups through either the ketone (e.g., via reductive amination) or the carboxylic

acid (e.g., via amide or ester bond formation). This enables the construction of libraries of

related compounds for structure-activity relationship (SAR) studies.

Precursor for Analog Synthesis: This compound is a direct analog of other biologically

relevant molecules. For instance, 4-phenylbutyrate is a known histone deacetylase (HDAC)

inhibitor used in treating urea cycle disorders.[6] The structural similarity suggests that

derivatives of 4-(4-ethoxyphenyl)-4-oxobutanoic acid could be explored for similar or novel

biological activities.

Synthetic Utility Diagram
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Caption: Potential synthetic pathways using the target compound as a core scaffold.

Safety and Handling
According to its Safety Data Sheet (SDS), 4-(4-ethoxyphenyl)-4-oxobutanoic acid is

classified as a hazardous substance.[2]

GHS Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation),

H335 (May cause respiratory irritation).[2]

Precautionary Measures:

Use only in a well-ventilated area, such as a chemical fume hood.[2]

Wear appropriate personal protective equipment (PPE), including safety goggles,

chemical-resistant gloves, and a lab coat.[2]

Avoid breathing dust, mist, or spray.[2]

Wash skin thoroughly after handling.[2]

The compound is stable under normal storage conditions.[2]
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Conclusion
4-(4-ethoxyphenyl)-4-oxobutanoic acid, identified by its InChIKey HXMFVOXVXQBEEJ-

UHFFFAOYSA-N, is a well-defined chemical entity with significant potential as a building block

in synthetic chemistry. Its preparation via Friedel-Crafts acylation is a robust and scalable

method. The presence of two distinct functional groups provides chemists and drug

development professionals with a versatile platform for creating novel molecules with potential

applications in materials science and medicinal chemistry. Proper handling in accordance with

established safety protocols is essential when working with this compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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